methyl [5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate
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Overview
Description
METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is a complex organic compound that features a pyridazine ring substituted with a chloro group, a methylpiperidine moiety, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the production process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .
Scientific Research Applications
METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-chloro-piperidine: Shares the piperidine moiety but lacks the pyridazine ring and acetate ester.
4-Chloro-5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidine: Contains similar functional groups but has a different core structure
Uniqueness
METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is unique due to its specific combination of functional groups and the pyridazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H18ClN3O3 |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
methyl 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C13H18ClN3O3/c1-9-3-5-16(6-4-9)10-7-15-17(8-11(18)20-2)13(19)12(10)14/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
CPKKHHLFJPHAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)OC)Cl |
Origin of Product |
United States |
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